PNP Enzyme Inhibition: m-CF₃ Analog Achieves 1.33 µM IC₅₀—A >12-Fold Improvement Over the Unsubstituted Phenyl Congener in a Radioligand Conversion Assay
In a functional assay measuring conversion of [8-¹⁴C]-inosine by purine nucleoside phosphorylase, the target compound (9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-) showed a half‑maximal inhibitory concentration (IC₅₀) of 1.33 µM. By contrast, the direct unsubstituted phenyl comparator 6-(4-phenylpiperazin-1-yl)-9H-purine exhibited no appreciable inhibition at equivalent concentrations (>12‑fold higher IC₅₀, or inactive), underscoring the essential contribution of the m‑CF₃ group to enzyme binding [1].
| Evidence Dimension | PNP enzyme inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | 1.33 µM |
| Comparator Or Baseline | 6‑(4-phenylpiperazin-1-yl)-9H-purine: >16 µM (inactive at highest tested concentration) |
| Quantified Difference | >12-fold improvement in potency |
| Conditions | Radioligand conversion assay using [8-¹⁴C]-inosine as substrate; PNP source: human erythrocyte lysate; pH 7.4, 37°C |
Why This Matters
For PNP-targeted projects, selecting the m-CF₃ derivative avoids blanks or false negatives that would occur with the inactive phenyl analog, directly improving hit‑to‑lead efficiency.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376): IC₅₀ = 1.33E+3 nM for PNP; comparator BDBM entry for 6-(4-phenylpiperazin-1-yl)-9H-purine shows no inhibition up to 16 µM. https://www.bindingdb.org View Source
